Pocop

Description

Structure

3D Structure

Properties

CAS No. |

279214-81-2 |

|---|---|

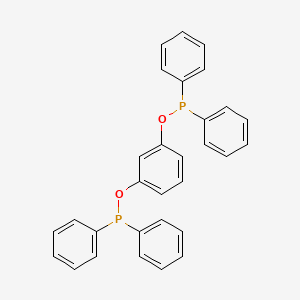

Molecular Formula |

C30H24O2P2 |

Molecular Weight |

478.5 g/mol |

IUPAC Name |

(3-diphenylphosphanyloxyphenoxy)-diphenylphosphane |

InChI |

InChI=1S/C30H24O2P2/c1-5-16-27(17-6-1)33(28-18-7-2-8-19-28)31-25-14-13-15-26(24-25)32-34(29-20-9-3-10-21-29)30-22-11-4-12-23-30/h1-24H |

InChI Key |

PFCIJALLGNUKRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)OC3=CC(=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to POCOP Pincer Ligands for Researchers, Scientists, and Drug Development Professionals

Introduction: POCOP pincer ligands are a class of tridentate ligands that have garnered significant attention in the fields of organometallic chemistry and catalysis. Their rigid and planar structure, arising from the coordination of two phosphinite (PO) donor groups and a central aryl backbone to a metal center, imparts exceptional thermal stability to the resulting metal complexes. This unique architecture creates a well-defined coordination sphere, allowing for precise control over the steric and electronic properties of the metal center, which in turn dictates the catalytic activity and selectivity of the complex. This guide provides a comprehensive overview of this compound pincer ligands, detailing their synthesis, structural characteristics, and diverse applications in catalysis, with a focus on providing actionable data and protocols for professionals in research and drug development.

Core Concepts of this compound Pincer Ligands

This compound pincer ligands are characterized by a central aromatic ring, typically a resorcinol or phloroglucinol derivative, that is ortho-substituted with two phosphinite moieties. The phosphorus atoms of the phosphinite groups and the ipso-carbon of the aryl ring bind to a metal center in a meridional fashion, creating a distinctive "pincer" grip. This coordination mode results in the formation of two stable five- or six-membered metallacycles, contributing to the high thermal stability of the complexes.

The electronic and steric properties of this compound ligands can be readily tuned by modifying the substituents on the phosphorus atoms (R groups) or on the aromatic backbone. This modularity allows for the rational design of catalysts with specific activities and selectivities for a wide range of chemical transformations.

Data Presentation: Structural Properties of this compound Pincer Complexes

The structural parameters of this compound pincer complexes, such as bond lengths and angles, are crucial for understanding their reactivity. X-ray crystallography provides precise data on the geometry of these complexes. The following table summarizes key structural data for a selection of this compound pincer complexes with different metal centers.

| Complex | Metal | M-P (Å) | M-C (Å) | P-M-P (°) | Reference |

| [NiCl{C6H2-4-OH-2,6-(OP(iPr)2)2}] | Ni | 2.153, 2.158 | 1.876 | 163.8 | |

| [NiCl{C6H2-4-OH-2,6-(OP(tBu)2)2}] | Ni | 2.181, 2.182 | 1.892 | 162.4 | |

| [PdCl{C6H2-4-OH-2,6-(OP(iPr)2)2}] | Pd | 2.245, 2.249 | 2.011 | 164.2 | |

| [TiCl2(tButhis compound)] | Ti | 2.613, 2.633 | 2.208 | - | |

| [Co(CO)2{2,6-(iPr2PO)2C6H3}] | Co | 2.159, 2.163 | 1.935 | 162.0 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of this compound pincer ligands and their metal complexes.

Synthesis of para-Hydroxy Functionalized this compound Ligand: [C6H3-5-OH-1,3-(OP(tBu)2)2]

Materials:

-

Phloroglucinol (1.0 eq)

-

Chlorodi-tert-butylphosphine (2.2 eq)

-

Triethylamine (2.5 eq)

-

Toluene (anhydrous)

Procedure:

-

To a solution of phloroglucinol in anhydrous toluene, add triethylamine at room temperature under an inert atmosphere.

-

Slowly add chlorodi-tert-butylphosphine to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the resulting suspension to remove triethylamine hydrochloride salt.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by crystallization from a suitable solvent such as hexane.

Synthesis of a this compound-Nickel Complex: [NiCl{C6H2-4-OH-2,6-(OP(tBu)2)2}]

Materials:

-

[C6H3-5-OH-1,3-(OP(tBu)2)2] (1.0 eq)

-

NiCl2·6H2O (1.0 eq)

-

Toluene

Procedure:

-

A solution of the para-hydroxy functionalized this compound ligand in toluene is prepared in a Schlenk flask under an inert atmosphere.

-

NiCl2·6H2O is added to the solution.

-

The reaction mixture is heated to reflux for 4 hours.

-

The solution is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is washed with a non-polar solvent (e.g., pentane) to remove any unreacted ligand and dried under vacuum to yield the desired this compound-nickel complex.

Catalytic Applications and Signaling Pathways

This compound pincer complexes are highly effective catalysts for a variety of organic transformations. The following sections detail the mechanisms of some key reactions.

Hydroboration of Carbon Dioxide by this compound-Nickel Complexes

This compound-nickel complexes catalyze the hydroboration of CO2, a reaction of significant interest for CO2 utilization. A DFT study has elucidated a complex multi-cycle mechanism for this transformation.

Hydrosilylation of Aldehydes and Ketones by this compound-Iron Complexes

This compound-iron hydride complexes are efficient catalysts for the hydrosilylation of carbonyl compounds, providing a valuable route to alcohols after hydrolysis. The proposed mechanism involves the insertion of the carbonyl group into the iron-hydride bond.

Sonogashira Coupling Catalyzed by this compound-Palladium Complexes

This compound-palladium complexes are active catalysts for Sonogashira coupling, a cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The generally accepted mechanism for Sonogashira coupling involves a palladium catalytic cycle and, in many cases, a copper co-catalyst cycle.

Conclusion

This compound pincer ligands have established themselves as a versatile and powerful class of ligands in organometallic chemistry and catalysis. Their unique structural features provide a robust platform for the development of highly active and selective catalysts for a wide array of chemical transformations. The ability to systematically tune their steric and electronic properties through synthetic modifications makes them particularly attractive for academic research and industrial applications, including in the synthesis of fine chemicals and pharmaceutical intermediates. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and application of these remarkable ligands in the scientific community.

A Comprehensive Technical Guide to the Synthesis of Substituted POCOP Ligands

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the synthesis of substituted POCOP [2,6-bis(phosphinito)phenyl] pincer ligands, a class of tridentate ligands crucial for the development of stable and highly active transition metal catalysts. The inherent thermal stability and tunable steric and electronic properties of this compound ligands have led to their widespread application in various catalytic transformations. This document provides a thorough overview of key synthetic methodologies, complete with detailed experimental protocols, comparative data, and visual representations of synthetic pathways to aid researchers in their design and execution of ligand synthesis.

I. Introduction to this compound Pincer Ligands

Pincer ligands are chelating agents that bind to a metal center in a meridional fashion through three donor atoms.[1] The this compound scaffold, specifically, features a central aryl ring C-donor atom flanked by two phosphinite (OR₂) P-donors. This rigid coordination geometry imparts exceptional thermal stability to the resulting metal complexes.[1] The electronic and steric properties of the ligand can be readily tuned by modifying the substituents on the phosphorus atoms (R groups) or on the aromatic backbone, thereby influencing the reactivity of the metal center.[2] These characteristics make this compound ligands highly valuable in the development of catalysts for a wide range of organic transformations, including cross-coupling reactions, C-H bond activation, and the reduction of carbon dioxide.[3][4]

II. Synthetic Methodologies

The synthesis of substituted this compound ligands can be broadly categorized into several key strategies. The most common approaches involve the reaction of substituted resorcinols or phloroglucinols with chlorophosphines. More recent developments have focused on one-pot syntheses and the preparation of asymmetrically substituted and P-stereogenic ligands.

A. Synthesis from Substituted Resorcinols

A prevalent and straightforward method for synthesizing this compound ligands involves the reaction of a substituted resorcinol with a chlorophosphine in the presence of a base.[5] This approach allows for the introduction of a wide variety of substituents on the aromatic backbone.

B. Synthesis from Phloroglucinol for para-Hydroxy Functionalization

A single-step, high-yield synthesis of para-hydroxy functionalized this compound ligands has been developed using phloroglucinol as the starting material. This method allows for the direct installation of a hydroxyl group on the aryl backbone, which can be further functionalized.[6]

C. One-Pot Synthesis from Metallic Nickel

An atom-economical, one-pot procedure has been developed for the direct synthesis of this compound-nickel complexes from metallic nickel powder, a substituted resorcinol, and a chlorophosphine.[3] This method circumvents the need to pre-synthesize and isolate the free ligand.

D. Synthesis of Asymmetric and P-Stereogenic this compound Ligands

The development of asymmetric and P-stereogenic this compound ligands is of significant interest for applications in asymmetric catalysis.[7][8] These syntheses often involve multi-step procedures, including the use of chiral synthons or diastereomeric resolution.[7]

III. Experimental Protocols

A. General Synthesis of a Substituted this compound Ligand from 2,4-Dihydroxyacetophenone

This protocol is adapted from the synthesis of [C₆H₂-4-(C₂H₃O)-1-3-(OPⁱPr₂)₂] (L1).[5]

-

Reagents and Materials:

-

2,4-dihydroxyacetophenone

-

Triethylamine (Et₃N)

-

Diisopropylchlorophosphine (ClPⁱPr₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard Schlenk line and glassware

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 2,4-dihydroxyacetophenone (1.0 eq) and anhydrous THF.

-

Add triethylamine (2.5 eq) to the stirred solution.

-

Stir the resulting mixture for 30 minutes at room temperature.

-

Slowly add a solution of diisopropylchlorophosphine (2.0 eq) in anhydrous THF dropwise.

-

Reflux the reaction mixture for 12 hours.

-

After cooling to room temperature, filter the mixture via cannula to remove triethylammonium chloride salt.

-

Remove the solvent from the filtrate under vacuum to yield the crude this compound ligand as a viscous oil.

-

The purity of the ligand can be assessed by ³¹P{¹H} NMR spectroscopy.

-

B. Synthesis of a para-Hydroxy Functionalized this compound Ligand

This protocol is based on the synthesis of [C₆H₃-5-OH-1,3-(OPR₂)₂].[6]

-

Reagents and Materials:

-

Phloroglucinol

-

Sodium Hydride (NaH)

-

Chlorophosphine (e.g., ClPⁱPr₂, ClPᵗBu₂, ClPPh₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard Schlenk line and glassware

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, suspend sodium hydride (2.0 eq) in anhydrous THF.

-

Add a solution of phloroglucinol (1.0 eq) in THF to the NaH suspension and stir.

-

To the resulting mixture, add the corresponding chlorophosphine (2.0 eq).

-

Stir the reaction at room temperature until completion (monitoring by ³¹P{¹H} NMR).

-

The resulting ligand solution can be used directly for metallation without further purification.

-

C. One-Pot Synthesis of a this compound-Nickel Complex

This protocol is adapted from the direct synthesis of (R′-POCOP)NiCl complexes.[3]

-

Reagents and Materials:

-

Substituted Resorcinol (e.g., resorcinol, 4-methoxyresorcinol)

-

Chlorophosphine (e.g., ClPⁱPr₂, ClPPh₂)

-

Nickel powder

-

Toluene or Acetonitrile

-

Standard Schlenk line and glassware

-

-

Procedure:

-

In a Schlenk tube, combine the substituted resorcinol (1.0 eq), chlorophosphine (2.0 eq), and nickel powder (1.0-2.0 eq).

-

Add toluene or acetonitrile as the solvent.

-

Heat the mixture at 75-100 °C for 18 hours.

-

After cooling, the target nickel complex can be isolated and purified.

-

IV. Data Presentation

Table 1: Synthesis of para-Hydroxy Functionalized this compound Ligands and their Nickel Complexes[6]

| R Group | Ligand Product Number | Ligand Yield (%) | Ni Complex Product Number | Ni Complex Yield (%) | Ligand ³¹P{¹H} NMR (δ, ppm) |

| ⁱPr | 1 | 79 | 4 | High | 148.57 |

| ᵗBu | 2 | 84 | 5 | High | 146.57 |

| Ph | 3 | 84 | 6 | High | 111.59 |

Table 2: One-Pot Synthesis of (R′-POCOP)NiCl Complexes[3]

| R Group | R′ Substituent | Solvent | Yield (%) |

| ⁱPr | H | Toluene | 93 |

| ⁱPr | 4-OMe | Toluene | 85 |

| ⁱPr | 4-COOMe | Toluene | 80 |

| Ph | H | Toluene | 65 |

| Ph | 4-OMe | Toluene | 55 |

V. Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic routes for obtaining substituted this compound ligands and their metal complexes.

Caption: General synthesis of substituted this compound ligands from resorcinols.

Caption: Synthesis of para-hydroxy functionalized this compound ligands.

Caption: One-pot synthesis of this compound-Nickel complexes.

VI. Conclusion

The synthesis of substituted this compound ligands is a well-established field with a variety of robust methodologies available to researchers. The choice of synthetic route depends on the desired substitution pattern on the aromatic backbone and the phosphorus atoms. The methods presented in this guide, from the direct reaction of substituted phenols to atom-economical one-pot procedures, provide a versatile toolkit for accessing a wide range of this compound ligands and their metal complexes. The continued development of novel synthetic strategies, particularly for asymmetric ligands, will undoubtedly expand the applications of these powerful catalysts in both academic and industrial settings.

References

- 1. Transition metal pincer complex - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Two Isostructural this compound Ni(II) Pincer Complexes Containing Fluorothiophenolate Ligands: [Ni(SC6F4-4-H){C6H2-3-(C2H3O)-2,6-(OPiPr2)2}] and [Ni(SC6F5){C6H2-3-(C2H3O)-2,6-(OPiPr2)2}] [mdpi.com]

- 6. Single step, high yield synthesis of para-hydroxy functionalized this compound ligands and their Ni(ii) pincer derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and application in asymmetric catalysis of P-stereogenic pincer–metal complexes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00377H [pubs.rsc.org]

- 8. scispace.com [scispace.com]

The Electronic Heart of Catalysis: An In-depth Technical Guide to POCOP Pincer Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the core electronic properties of POCOP [2,6-bis(phosphinito)phenyl] pincer complexes, a class of organometallic compounds demonstrating remarkable stability and catalytic activity. Understanding the intricate relationship between their structure and electronic behavior is paramount for designing next-generation catalysts and therapeutics. This document provides a comprehensive overview of their synthesis, key electronic characteristics, and the influence of ligand modifications on their reactivity, supported by detailed experimental protocols and visual representations of their mechanistic pathways.

Introduction to this compound Pincer Complexes

This compound pincer complexes are a subset of pincer compounds, characterized by a tridentate ligand that binds to a central metal atom in a meridional fashion, forming two five-membered metallacycles. This rigid coordination environment imparts significant thermal stability to the complex.[1] The electronic properties of the metal center can be finely tuned by modifying the substituents on the phosphorus atoms and the aryl backbone of the this compound ligand, making them highly versatile for a range of applications, including cross-coupling reactions, catalysis, and even as potential therapeutic agents.[2][3][4]

Synthesis and Characterization

The synthesis of this compound complexes typically involves a two-step process: the formation of the bis(phosphinite) ligand followed by metallation. A more direct, one-pot synthesis has also been developed, offering an atom-economical route.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of (R'-POCOPR)NiCl Complexes [1]

-

Materials: Substituted resorcinol, chlorophosphine (R2PCl), nickel powder, toluene or acetonitrile.

-

Procedure:

-

In an inert atmosphere glovebox, combine a 1:2:1-2 mixture of the resorcinol derivative, the corresponding chlorophosphine, and nickel powder in a Schlenk flask equipped with a reflux condenser.

-

Add dry, degassed toluene or acetonitrile as the solvent.

-

Heat the mixture to 75 °C (for acetonitrile) or 100 °C (for toluene) and stir for 18 hours.

-

After cooling to room temperature, filter the reaction mixture to remove any unreacted nickel powder and other solid byproducts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting solid can be further purified by recrystallization or column chromatography to yield the desired (R'-POCOPR)NiCl complex.

-

Protocol 2: Characterization by Cyclic Voltammetry [5][6][7]

-

Apparatus: A three-electrode electrochemical cell, a potentiostat, and a data acquisition system.

-

Electrodes:

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Ag/AgCl in saturated KCl

-

Counter/Auxiliary Electrode: Platinum wire

-

-

Procedure:

-

Prepare a solution of the this compound complex in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry it before use.

-

Assemble the three-electrode cell with the prepared solution.

-

Deoxygenate the solution by purging with high-purity nitrogen or argon for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Record the cyclic voltammogram by scanning the potential from an initial value to a switching potential and then back to the final potential. The scan rate can be varied to study the kinetics of the redox processes.

-

The resulting voltammogram will show the oxidation and reduction peaks, from which the redox potentials (E1/2) can be determined.

-

Electronic Properties: A Quantitative Overview

The electronic environment of the metal center in this compound complexes is significantly influenced by the nature of the substituents on the phosphorus atoms and the aryl backbone. These effects are readily observed in their spectroscopic and electrochemical data.

Spectroscopic Data

Table 1: Selected 31P{1H} NMR and IR Spectroscopic Data for Ni(II)-POCOP Complexes.

| Complex | 31P{1H} NMR Chemical Shift (δ, ppm) | IR ν(C≡N) (cm-1) | Reference |

| [NiCl{C6H3-2,6-(OPtBu2)2}] | 189.8 | - | [2] |

| [NiCl{C6H3-2,6-(OPiPr2)2}] | 187.3 | - | [2] |

| [NiCl{C6H3-2,6-(OPPh2)2}] | 147.7 | - | [2] |

| [(POCOPiPr)Ni(NCMe)][OTf] (R=H) | - | 2296 | [8] |

| [(p-MeO-POCOPiPr)Ni(NCMe)][OTf] | - | 2292 | [8] |

| [(p-MeO2C-POCOPiPr)Ni(NCMe)][OTf] | - | 2304 | [8] |

OTf = Trifluoromethanesulfonate

The 31P NMR chemical shifts are sensitive to the electron density at the phosphorus atom and the geometry of the complex. In the IR spectra of acetonitrile adducts, an increase in the ν(C≡N) stretching frequency indicates a greater electrophilicity of the nickel center, resulting from enhanced σ-donation from the acetonitrile ligand.[8]

Structural Data

The rigid pincer ligand enforces a distorted square-planar geometry around the metal center.

Table 2: Selected Bond Lengths (Å) and Angles (°) for Ni(II)-POCOP Complexes.

| Complex | Ni-C (Å) | Ni-P (Å) | P-Ni-P (°) | C-Ni-P (°) | Reference |

| [Ni(SC6F4-4-H){C6H2-3-(C2H3O)-2,6-(OPiPr2)2}] | - | 2.138, 2.139 | 164.08 | 81.96, 82.12 | [9] |

| [Ni(SC6F5){C6H2-3-(C2H3O)-2,6-(OPiPr2)2}] | - | 2.137, 2.140 | 164.11 | 81.98, 82.13 | [9] |

The bite angles of the this compound ligand are typically around 82°, contributing to the stability of the complex.[9]

Electrochemical Data

Cyclic voltammetry reveals the redox behavior of this compound complexes, which is crucial for their application in catalysis.

Table 3: Redox Potentials (E1/2, V vs. Fc+/0) for the Ni(II)/Ni(III) Couple in Substituted Ni(II)-POCOP Complexes.

| Complex | E1/2 (V) | Reference |

| [(POCOPiPr)NiBr] | +0.35 | [10] |

| [(POCOPPh)NiBr] | +0.48 | [10] |

| [(POCOPiPr)Ni(OSO2CF3)] | +0.76 | [10] |

| [(POCOPPh)Ni(OSO2CF3)] | +0.92 | [10] |

The oxidation potential is sensitive to both the substituents on the phosphorus atoms and the nature of the ancillary ligand (X in [this compound]NiX). More electron-donating groups on the phosphorus and more electron-donating ancillary ligands make the complex easier to oxidize.

Influence of Substituents on Electronic Properties

The electronic properties of this compound complexes can be systematically tuned by varying the substituents on the aryl backbone and the phosphorus atoms.

-

Aryl Backbone Substituents: Electron-withdrawing groups on the aryl ring increase the electrophilicity of the metal center. For instance, a p-CO2Me substituent on the aryl ring of a nickel-POCOP complex leads to a higher oxidation potential compared to complexes with electron-donating groups like p-OMe.[8]

-

Phosphorus Substituents: The nature of the groups attached to the phosphorus atoms significantly impacts the electronic properties. For example, replacing isopropyl groups with more electron-withdrawing phenyl groups on the phosphorus atoms in (this compound)NiBr makes the complex more difficult to oxidize, as reflected in a higher redox potential.[10]

Mechanistic Insights into Catalysis

The well-defined and tunable electronic properties of this compound complexes make them excellent catalysts for a variety of transformations.

Catalytic Cycle for CO2 Hydroboration

A notable application of nickel-POCOP complexes is in the catalytic hydroboration of carbon dioxide. DFT studies have elucidated a concerted catalytic mechanism involving two active species and a hydride transfer shuttle.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and reactivity of titanium ‘this compound’ pincer complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03291K [pubs.rsc.org]

- 3. A DFT Study of the Full Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling on a Model System - ICIQ [iciq.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Computational study on the mechanism of hydroboration of CO2 catalysed by this compound pincer nickel thiolate complexes: concerted catalysis and hydride transfer by a shuttle - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Thermal Stability of POCOP Nickel Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of POCOP [bis(phosphinito)phenyl] nickel pincer complexes. Due to a scarcity of consolidated data in the public domain, this document focuses on providing a foundational framework for researchers. It includes standardized experimental protocols for thermal analysis, a proposed logical decomposition pathway, and a general workflow for assessing the thermal stability of novel this compound nickel complexes. The aim is to facilitate further research and a more systematic understanding of the thermal behavior of these important catalysts.

Introduction

This compound nickel pincer complexes have emerged as a versatile class of catalysts, demonstrating high efficacy in a variety of organic transformations. Their general robustness is a key feature, stemming from the tridentate and meridional coordination of the pincer ligand to the nickel center. This strong coordination imparts significant stability, which is a prerequisite for applications in catalysis, particularly those requiring elevated temperatures.

Despite their widespread use, a systematic and comprehensive understanding of the thermal stability and decomposition mechanisms of this compound nickel complexes remains an under-investigated area of research. The thermal decomposition threshold is a critical parameter that defines the operational limits of a catalyst. Factors influencing this stability include:

-

Steric and Electronic Properties of Phosphine Substituents: The nature of the R groups on the phosphinito moieties can significantly alter the complex's stability.

-

Nature of the Ancillary Ligand: The ligand in the position trans to the aryl backbone of the pincer can influence decomposition pathways.

-

Reaction Environment: The presence of substrates, products, or solvents can affect the thermal behavior of the complex.

This guide aims to provide researchers with the necessary tools and conceptual frameworks to systematically investigate the thermal stability of this compound nickel complexes.

Methodologies for Thermal Analysis

To ascertain the thermal stability of this compound nickel complexes, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary analytical techniques. The following sections outline standardized protocols for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and quantify mass loss of a this compound nickel complex as a function of temperature.

Experimental Protocol:

-

Sample Preparation: An accurately weighed sample of the this compound nickel complex (1-5 mg) is placed into a ceramic (e.g., alumina) or platinum TGA crucible.

-

Instrument Setup: The TGA is purged with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an oxygen-free environment.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 900 °C) at a constant heating rate, typically 10 °C/min.

-

Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The onset temperature of decomposition (Tonset) is determined from the TGA thermogram. The percentage of mass loss at different stages of decomposition is calculated. The derivative of the weight loss curve (DTG) is used to identify the temperatures of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a this compound nickel complex, such as melting, phase changes, and decomposition.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear ramp of 10 °C/min, over a temperature range of interest.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC curve is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak temperature, onset temperature, and enthalpy (ΔH) of these transitions are determined.

Quantitative Thermal Stability Data

A comprehensive database of the thermal stability of this compound nickel complexes is not currently available in the literature. To facilitate future data consolidation, the following table provides a standardized format for reporting TGA and DSC data. Researchers are encouraged to use this template to present their findings, thereby contributing to a more systematic understanding within the field.

| Complex | This compound R-group | Ancillary Ligand | TGA Tonset (°C) | Final Mass Loss (%) | DSC Peak(s) (°C) | Event Type |

| Hypothetical 1 | tBu | Cl | 275 | 65 | 280 | Exothermic |

| Hypothetical 2 | iPr | Br | 260 | 68 | 265 | Exothermic |

| Hypothetical 3 | Ph | CN | 240 | 72 | 245 | Exothermic |

Visualization of Pathways and Workflows

Proposed Decomposition Pathway

In the absence of detailed mechanistic studies, a plausible thermal decomposition pathway for this compound nickel complexes can be postulated. A likely mechanism involves ligand dissociation and/or reductive elimination, leading to the breakdown of the complex.

Caption: A logical pathway for the thermal decomposition of a this compound nickel complex.

Experimental Workflow

The systematic evaluation of the thermal stability of a new this compound nickel complex should follow a logical progression of experiments, from synthesis and characterization to detailed thermal analysis.

Caption: A recommended experimental workflow for thermal stability assessment.

Conclusion and Future Directions

The study of the thermal stability of this compound nickel complexes is a critical, yet underdeveloped, area of research. This guide provides a foundational framework to encourage and standardize future investigations. A systematic approach to collecting and reporting thermal analysis data will be invaluable for the rational design of next-generation catalysts with enhanced stability for challenging chemical transformations. Future research should focus on building a comprehensive database of thermal stability data, elucidating detailed decomposition mechanisms, and correlating these findings with the catalytic performance of the complexes.

POCOP ligand design and synthesis principles

An In-depth Technical Guide to POCOP Ligand Design and Synthesis

Introduction to this compound Pincer Ligands

This compound pincer ligands represent a significant class of tridentate ligands in organometallic chemistry and catalysis. The acronym "this compound" denotes the connectivity of the ligand to a central metal atom: a central aryl carbon (C) is flanked by two phosphinite groups (-OPR2), which coordinate through their phosphorus (P) and oxygen (O) atoms.[1][2] These ligands are prized for their rigid, planar coordination geometry which imparts high thermal stability to their metal complexes and allows for systematic tuning of the metal's steric and electronic environment.[2]

The popularity of this compound ligands stems from their straightforward and high-yielding synthesis, often superior to other PCP analogues.[2] This accessibility has led to their widespread application in catalysis, including cross-coupling reactions, hydrogenations, alkane dehydrogenation, and the activation of small molecules like carbon dioxide.[1][2][3][4]

Core Design Principles

The design of a this compound ligand is critical for tailoring the reactivity and selectivity of its corresponding metal complex. The primary design considerations involve modifying the steric and electronic properties of the ligand framework.

1. Steric Tuning:

The size of the substituent groups (R) on the phosphorus atoms is a key design parameter. Bulky groups like tert-butyl (tBu) or iso-propyl (iPr) create a sterically congested pocket around the metal center. This can:

-

Promote reductive elimination.

-

Prevent catalyst deactivation pathways like dimerization. For instance, with a Ti(IV) metal center, a bulky tButhis compound ligand leads to monomeric species, whereas the smaller iPrthis compound ligand allows for dimerization.[1][5]

-

Influence the catalytic activity. In the hydroboration of CO2, nickel complexes with iPr groups on the phosphine arms are more active catalysts than their tBu counterparts.[4]

2. Electronic Tuning:

The electronic properties of the metal center can be finely tuned by altering the substituents on both the phosphinite groups and the central aryl ring.

-

Phosphine Substituents: The nature of the R groups on the phosphorus atoms influences the ligand's donor strength.

-

Aryl Backbone Substituents: Placing electron-withdrawing or electron-donating groups on the aryl backbone directly modulates the electron density at the metal. Cyclic voltammetry studies on cyclohexyl-based this compound-Ni complexes have shown a reduced electron density at the nickel center when electron-withdrawing oxygen atoms are introduced into the pincer arms.[6][7]

3. Backbone Architecture:

While the classic this compound ligand is based on a resorcinol (benzene) backbone, variations have been developed to alter the ligand's bite angle and rigidity.

-

Aliphatic Backbones: Using a cyclohexyl backbone, for example, creates a non-aromatic, sp3-hybridized central carbon donor.[6][7]

-

Heterocyclic Backbones: Incorporating a pyridine ring into the backbone introduces a nitrogen atom that can be functionalized, for instance, with a borane Lewis acid to modify the ligand's electronic properties.[8]

4. Symmetry Considerations:

While most this compound ligands are symmetrical, unsymmetrical designs have been found to exhibit unique chemical reactivities compared to their symmetrical counterparts.[6] This opens another avenue for catalyst optimization.

Synthesis and Characterization

The synthesis of this compound ligands and their metal complexes is generally straightforward, with several established methods.

General Synthetic Pathways

The primary methods for synthesizing this compound ligands and their direct metal complexes are the reaction with resorcinol derivatives, a one-pot direct synthesis, and a salt metathesis route for pre-formed ligands.

Caption: General synthesis of this compound ligands and subsequent metal complexation.

Experimental Protocol 1: Synthesis of the this compound Ligand from Resorcinol

This is the most traditional method for preparing the free ligand.[2]

Materials:

-

Resorcinol (or a substituted derivative)

-

Chlorodiphenylphosphine (or other R2PCl)

-

Triethylamine (or another base)

-

Anhydrous solvent (e.g., Toluene or THF)

Procedure:

-

Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve resorcinol in the anhydrous solvent in a Schlenk flask.

-

Add a slight excess of triethylamine (approx. 2.2 equivalents) to the solution to act as an HCl scavenger.

-

Cool the solution in an ice bath.

-

Slowly add chlorodiphenylphosphine (2.0 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

-

Filter the mixture under inert conditions to remove the salt.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound ligand, which can be further purified by recrystallization or chromatography.

Experimental Protocol 2: One-Pot Synthesis of (this compound)NiCl Complexes

This highly efficient and atom-economical method avoids the isolation of the free ligand.[3]

Materials:

-

Resorcinol

-

Di-iso-propylchlorophosphine (iPr2PCl)

-

Nickel powder

-

Toluene or Acetonitrile

Procedure:

-

In a glovebox, charge a reaction vessel with resorcinol (1 equivalent), Nickel powder (1-2 equivalents), and the chosen solvent (Toluene or Acetonitrile).

-

Add di-iso-propylchlorophosphine (2 equivalents) to the mixture.

-

Seal the vessel and remove it from the glovebox.

-

Heat the mixture with vigorous stirring for 18 hours. If using Toluene, heat to 100 °C; if using Acetonitrile, heat to 75 °C.

-

After cooling to room temperature, filter the mixture to remove excess nickel powder and any insoluble byproducts.

-

Wash the solid residue with the solvent.

-

Combine the filtrate and washings and remove the solvent under vacuum.

-

The resulting solid is the (this compound)NiCl complex, which can be purified by crystallization.

Caption: Workflow for the one-pot synthesis of (this compound)NiCl complexes.

Experimental Protocol 3: Salt Metathesis Synthesis of (tButhis compound)TiCl2

This route is particularly useful for synthesizing early transition metal complexes.[1][5]

Part A: Synthesis of the Lithiated Ligand ([tButhis compound]Li)

-

Prepare a solution of (tButhis compound)Br in diethyl ether at -78 °C under an inert atmosphere.

-

Slowly add a slight excess of n-butyllithium (nBuLi) to the solution.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature.

-

Remove the solvent under vacuum to obtain [tButhis compound]Li as a colorless solid. This lithiated ligand can be stored at low temperatures.[1]

Part B: Reaction with Metal Halide

-

Prepare a slurry of TiCl3(THF)3 in diethyl ether at -40 °C.

-

Slowly add a solution of [tButhis compound]Li in diethyl ether to the slurry.

-

Allow the reaction to proceed for several hours, during which a color change should be observed.

-

After the reaction is complete, filter the mixture to remove LiCl.

-

Remove the solvent from the filtrate under vacuum to yield the crude product.

-

Purify the (tButhis compound)TiCl2 complex by recrystallization from a suitable solvent like pentane.

Characterization

A combination of spectroscopic and analytical techniques is essential for confirming the structure and purity of this compound ligands and their complexes.

-

NMR Spectroscopy: 31P NMR is crucial for confirming the coordination of the phosphinite groups to the metal center. 1H and 13C NMR are used to characterize the organic backbone.

-

X-ray Crystallography: Provides definitive structural information, including bond lengths and angles (e.g., P-M-P bite angle), confirming the pincer coordination mode.[7][9]

-

EPR Spectroscopy: Used to characterize paramagnetic complexes, such as those with Ti(III), and to understand the location of electron spins.[1][5]

-

Cyclic Voltammetry: Investigates the redox properties of the metal complexes and assesses the electronic influence of the ligand design.[6][7]

Quantitative Data Summary

The performance and properties of this compound ligands can be quantified and compared.

Table 1: Synthesis Yields for (this compound)NiCl Complexes via One-Pot Method

| R Group on Phosphine | R' on Backbone | Solvent | Yield (%) |

|---|---|---|---|

| i-Pr | H | Toluene | 93 |

| i-Pr | 4-OMe | Toluene | 87 |

| Ph | H | Toluene | 58 |

| i-Pr | 3,5-(t-Bu)2 | Toluene | 82 |

Data sourced from a one-pot synthesis protocol involving resorcinol derivatives, R2PCl, and nickel powder.[3]

Table 2: Catalytic Activity in CO2 Hydroboration

| Catalyst ([(this compound)Ni-X]) | R Group | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|

| [(tBu2this compound)Ni-SH] | t-Bu | 1296 |

| [(iPr2this compound)Ni-SH] | i-Pr | 1908 |

| [(tBu2this compound)Ni-N3] | t-Bu | 1008 |

| [(iPr2this compound)Ni-N3] | i-Pr | 1620 |

Reaction conditions: Room temperature, 1 atm CO2, using catecholborane.[4]

Catalytic Applications and Mechanisms

This compound-metal complexes are active catalysts for a range of transformations. A generalized catalytic cycle often involves the metal center cycling between different oxidation states.

Caption: Conceptual catalytic cycle for hydrosilylation using a this compound-metal hydride.

For example, in the hydrosilylation of aldehydes catalyzed by a hydrido-iron this compound complex, the proposed mechanism involves the addition of the aldehyde to the iron hydride species, followed by insertion and subsequent reductive elimination to release the silyl ether product and regenerate the active catalyst.[10] Similarly, in CO2 reduction, a nickel hydride is often proposed as the key active species, which undergoes CO2 insertion to form a formate complex.[6][7]

References

- 1. Synthesis and reactivity of titanium ‘this compound’ pincer complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03291K [pubs.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of a family of this compound pincer complexes with nickel: reactivity towards CO2 and phenylacetylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis of [this compound]-pincer iron and cobalt complexes via Csp3–H activation and catalytic application of iron hydride in hydrosilylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to the Structural Characterization of Iridium POCOP Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of iridium POCOP pincer complexes, a class of organometallic compounds with significant applications in catalysis and materials science. This document outlines the key experimental techniques, presents collated quantitative data for a representative compound, and includes detailed experimental protocols and logical workflows to aid in the design and execution of characterization studies.

Introduction to Iridium this compound Complexes

Iridium pincer complexes featuring a "this compound" ligand framework are characterized by a central aryl ring bound to the iridium center via a metal-carbon bond, with two phosphinite groups coordinated to the metal. This tridentate chelation imparts high thermal stability and catalytic activity. The electronic and steric properties of these complexes can be finely tuned by modifying the substituents on the phosphorus atoms and the aryl backbone, making them versatile for a wide range of chemical transformations. Accurate structural characterization is paramount to understanding their reactivity and designing new catalysts.

Key Characterization Techniques

The primary methods for the structural elucidation of iridium this compound compounds are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

-

X-ray Crystallography: Provides the most definitive structural information, offering precise measurements of bond lengths, bond angles, and the overall molecular geometry in the solid state. Iridium this compound complexes commonly exhibit a square-pyramidal geometry.

-

NMR Spectroscopy: A powerful tool for characterizing the structure and dynamics of these complexes in solution. ¹H and ³¹P NMR are particularly informative. The hydride region of the ¹H NMR spectrum is characteristic, while ³¹P NMR provides insights into the phosphorus environment and coordination.

-

FTIR Spectroscopy: Used to identify characteristic vibrational modes, such as the Ir-H stretch, which provides direct evidence for the presence of a hydride ligand.

Quantitative Structural Data: The Case of (tButhis compound)IrHCl

To facilitate comparison and provide a concrete reference, the following tables summarize key structural data for the widely studied complex, (κ³-C₆H₃-1,3-[OP(tBu)₂]₂)IrHCl.

Table 1: Selected Crystallographic Data for (tButhis compound)IrHCl

| Parameter | Value |

| Bond Lengths (Å) | |

| Ir-P1 | 2.258 |

| Ir-P2 | 2.261 |

| Ir-C1 | 1.985 |

| Ir-Cl1 | 2.453 |

| Ir-H1 | 1.580 |

| **Bond Angles (°) ** | |

| P1-Ir-P2 | 164.5 |

| P1-Ir-C1 | 82.3 |

| P2-Ir-C1 | 82.2 |

| P1-Ir-Cl1 | 91.2 |

| P2-Ir-Cl1 | 93.8 |

| C1-Ir-Cl1 | 173.5 |

Table 2: NMR Spectroscopic Data for (tButhis compound)IrHCl (in C₆D₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ||||

| -25.8 | t | JHP = 13.5 | Ir-H | |

| 1.35 | vt | JHP = 6.0 | O-P(tBu)₂ | |

| ³¹P{¹H} NMR | ||||

| 185.2 | s | - | P |

Table 3: Key FTIR Vibrational Frequencies for (tButhis compound)IrHCl

| Wavenumber (cm⁻¹) | Assignment |

| 2150 | ν(Ir-H) |

| 1040 | ν(P-O) |

| 820 | ν(P-C) |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited.

Synthesis of (tButhis compound)IrHCl

Materials:

-

[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

-

1,3-bis(di-tert-butylphosphinito)benzene (tButhis compound-H)

-

Toluene (anhydrous)

Procedure:

-

In a nitrogen-filled glovebox, combine [Ir(COD)Cl]₂ and 2.2 equivalents of tButhis compound-H in a Schlenk flask.

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture at 110 °C for 12 hours.

-

Allow the solution to cool to room temperature.

-

Remove the solvent under vacuum.

-

Wash the resulting solid with pentane and dry under vacuum to yield the product.

Single-Crystal X-ray Diffraction

Crystal Growth:

-

Dissolve the purified (tButhis compound)IrHCl in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Slowly diffuse a less-polar solvent (e.g., pentane or diethyl ether) into the solution at room temperature.

-

Colorless, plate-like crystals suitable for X-ray diffraction should form over several days.

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a diffractometer.

-

Collect diffraction data at a low temperature (typically 100 K) using Mo Kα radiation (λ = 0.71073 Å).

-

Process the data using standard software packages for integration and absorption correction.

-

Solve the structure by direct methods and refine by full-matrix least-squares on F².

-

Locate all non-hydrogen atoms and refine anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model, with the hydride ligand often being located in the difference Fourier map.

NMR Spectroscopy

Sample Preparation:

-

In a nitrogen-filled glovebox, dissolve approximately 5-10 mg of the iridium complex in about 0.5 mL of a deuterated solvent (e.g., C₆D₆ or CD₂Cl₂).

-

Transfer the solution to an NMR tube and seal the tube.

Data Acquisition:

-

¹H NMR: Acquire spectra on a 400 MHz or higher field spectrometer. The spectral width should be sufficient to include the upfield hydride resonance (typically -20 to -30 ppm).

-

³¹P{¹H} NMR: Acquire proton-decoupled ³¹P NMR spectra. Use a sufficient relaxation delay to ensure accurate integration if quantitative analysis is needed.

FTIR Spectroscopy

Sample Preparation (for air-sensitive compounds):

-

KBr Pellet Method (in a glovebox):

-

Thoroughly dry potassium bromide (KBr) in an oven.

-

In an agate mortar, grind a small amount of the iridium complex with a larger amount of dry KBr.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Nujol Mull Method (in a glovebox):

-

Grind a small amount of the complex to a fine powder.

-

Add a drop of Nujol (mineral oil) and grind to a smooth paste.

-

Spread the mull between two KBr or NaCl plates.

-

Data Acquisition:

-

Record a background spectrum of the KBr pellet or Nujol on salt plates.

-

Record the sample spectrum.

-

The spectrum is typically reported in units of wavenumbers (cm⁻¹).

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the characterization of iridium this compound compounds.

The Emergence and Evolution of POCOP Catalysts: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pincer ligands have become a cornerstone of modern organometallic chemistry and catalysis, offering a unique combination of stability and reactivity to the metallic center. Among these, the POCOP ligand framework, characterized by a central aryl ring flanked by two phosphinite groups connected via oxygen atoms, has garnered significant attention. This technical guide provides an in-depth exploration of the history, development, synthesis, and diverse catalytic applications of this compound pincer complexes. We will delve into detailed experimental protocols for their synthesis and catalytic use, present key performance data in a comparative format, and visualize fundamental synthetic and catalytic pathways to offer a comprehensive resource for professionals in the field.

Introduction: From PCP to this compound

The journey of this compound catalysts is intrinsically linked to the broader development of pincer ligands. The progenitor of this ligand class is the PCP pincer, featuring a central aryl ring connected to two phosphine donors via methylene bridges.[1] A close cousin, the this compound ligand, with the general formula [2,6-(OPR2)2C6H3], replaces the methylene linkers with oxygen atoms.[1] This seemingly subtle modification significantly influences the electronic properties and reactivity of the resulting metal complexes.

Initially, the application of this compound ligands was predominantly focused on late transition metals like iridium, palladium, and nickel.[1][2] These complexes proved highly effective in a range of catalytic transformations. However, a significant evolution in the field has been the more recent extension of this compound chemistry to early transition metals, such as titanium.[1][3] This expansion was historically challenging because the traditional synthesis route, involving oxidative addition of a C-H bond, is less favorable for early transition metals.[1] Overcoming this hurdle has opened new avenues for reactivity and catalytic design.

Synthesis of this compound Ligands and Metal Complexes

The synthesis of this compound ligands is generally straightforward, often involving the direct reaction of a substituted resorcinol or phloroglucinol with a chlorophosphine.[2][4] The subsequent metalation to form the pincer complex can be achieved through various routes, including C-H bond activation or salt metathesis.

General Synthesis Workflow

A common and effective method for synthesizing this compound metal complexes involves a salt metathesis route, starting with the synthesis of a lithiated this compound ligand. This intermediate can then be reacted with a suitable metal halide precursor.

Caption: General workflow for this compound metal complex synthesis via a lithiated intermediate.

Experimental Protocol: Synthesis of [tButhis compound]Li

This protocol is adapted from the synthesis of the lithiated tert-butyl substituted this compound ligand.[1]

Materials:

-

(tButhis compound)Br (1-bromo-2,6-bis(di-tert-butylphosphinoxy)benzene)

-

n-Butyllithium (nBuLi) solution

-

Anhydrous pentane

-

Anhydrous diethyl ether

-

Schlenk flask and standard inert atmosphere equipment

Procedure:

-

To a cooled (-78 °C) solution of (tButhis compound)Br in diethyl ether, add a slight excess (e.g., 1.1 equivalents) of nBuLi solution dropwise.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Remove the solvent under vacuum to yield a solid residue.

-

Wash the residue with cold, anhydrous pentane to remove any unreacted starting materials and byproducts.

-

Dry the resulting colorless solid under vacuum. The product, [tButhis compound]Li, can be isolated in high yield (typically >95%).[1]

-

Store the product as a solid at low temperature (e.g., -40 °C) under an inert atmosphere to prevent degradation.[1]

Catalytic Applications

This compound metal complexes have demonstrated remarkable versatility, catalyzing a wide array of chemical transformations. Their rigid pincer framework and tunable electronic properties, achieved by modifying the phosphine substituents (R group), are key to their success.

Hydrosilylation of Aldehydes and Ketones

Iron and cobalt this compound complexes are effective catalysts for the hydrosilylation of carbonyl compounds, a crucial reaction for producing alcohols.[5][6] The iron hydride complex (POCHOP)Fe(H)(PMe3)2 has been shown to effectively catalyze the hydrosilylation of various aldehydes and ketones.[5] Similarly, cobalt dicarbonyl complexes like {2,6-(iPr2PO)2C6H3}Co(CO)2 are active catalysts for this transformation.[6]

| Catalyst | Substrate | Silane | Temp. (°C) | Time (h) | Conversion/Yield (%) | TON | Ref. |

| (POCHOP)Fe(H)(PMe3)2 (1 mol%) | Benzaldehyde | (EtO)3SiH | 50 | 1 | >99 | ~100 | [7] |

| {2,6-(iPr2PO)2-4-NMe2-C6H2}Co(CO)2 (0.33 mol%) | PhCHO | (EtO)3SiH | 100 | 1.5 | 99 | ~300 | [6] |

| {2,6-(iPr2PO)2C6H3}Co(CO)2 (0.33 mol%) | PhCHO | (EtO)3SiH | 100 | 3 | 98 | ~297 | [6] |

Table 1: Performance of Iron and Cobalt this compound Catalysts in Aldehyde Hydrosilylation.

Hydroboration of Carbon Dioxide

The reduction of CO2 into value-added chemicals is a critical area of research. This compound-nickel complexes have emerged as highly efficient catalysts for the hydroboration of CO2 with catecholborane (HBcat), reducing it to a methanol derivative (CH3OBcat).[8] Complexes with bulky phosphine arms like tBu2P or iPr2P are particularly active, achieving high turnover frequencies at room temperature and atmospheric pressure.[8]

| Catalyst (R group in this compound) | Auxiliary Ligand (X) | TOF (h-1) | Conditions | Ref. |

| iPr | -SH | 1908 | Room Temp, 1 atm CO2, benzene-d6 | [8] |

| iPr | -N3 | 1500 | Room Temp, 1 atm CO2, benzene-d6 | [8] |

| tBu | -SH | 1260 | Room Temp, 1 atm CO2, benzene-d6 | [8] |

| tBu | -NCS | 1116 | Room Temp, 1 atm CO2, benzene-d6 | [8] |

Table 2: Performance of this compound-Nickel Catalysts in the Hydroboration of CO2.

It is proposed that the this compound-Ni-X complexes act as pre-catalysts, generating a nickel hydride species in situ, which is the true active catalyst for the reaction.[8]

Caption: Proposed catalytic cycle for the hydroboration of CO2 by a this compound-Ni pre-catalyst.

Acceptorless Alcohol Dehydrogenation

Iridium this compound complexes, such as (this compound)IrH2, are highly effective catalysts for the acceptorless dehydrogenation of alcohols to produce ketones and H2 gas.[9] This reaction is of great interest for hydrogen storage and transfer hydrogenation applications. The mechanism is understood to proceed through an (this compound)IrH(OR) intermediate, followed by a rate-limiting β-elimination step.[9] A surprising finding was that turnover frequencies were higher in more dilute solutions, a phenomenon linked to the rate-limiting mass transfer of the H2 product away from the catalytic center.[9]

Experimental Protocol: Catalytic Hydroboration of CO2

This generalized protocol is based on the methodology for the nickel-catalyzed hydroboration of carbon dioxide.[8]

Materials:

-

This compound-Nickel catalyst (e.g., [2,6-(iPr2PO)2C6H3]NiSH)

-

Catecholborane (HBcat)

-

Anhydrous, deuterated benzene (benzene-d6) for NMR monitoring

-

Internal standard (e.g., hexamethylbenzene)

-

Carbon dioxide (CO2) gas, atmospheric pressure

-

Flame-dried Schlenk flask and NMR tube

Procedure:

-

In a flame-dried Schlenk flask under an inert nitrogen atmosphere, add the this compound-nickel catalyst (e.g., 0.01 mmol), the internal standard (0.02 mmol), and benzene-d6 (4 mL).

-

Add catecholborane (e.g., 5.00 mmol, for a 1:500 catalyst-to-substrate ratio) to the flask.

-

Seal the flask and bubble CO2 gas through the solution for several minutes to ensure saturation. Maintain a positive pressure of CO2.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by taking aliquots at regular intervals, quenching them, and analyzing by 1H NMR spectroscopy to determine the consumption of HBcat and the formation of the product, CH3OBcat, relative to the internal standard.

-

Calculate turnover frequency (TOF) based on the rate of product formation in the initial linear regime of the reaction.

Future Outlook

The field of this compound catalysis continues to expand. While initial work established their efficacy in cross-coupling and dehydrogenation, recent developments have pushed them into new territories, including small molecule activation (CO2) and even biological applications, where their cytotoxic and antioxidant potentials are being explored.[8][10] The ease with which the ligand's steric and electronic properties can be tuned suggests that this compound catalysts will remain a fertile ground for discovery, leading to catalysts with even greater activity, selectivity, and broader substrate scopes for challenges in both industrial and pharmaceutical chemistry.

References

- 1. Synthesis and reactivity of titanium ‘this compound’ pincer complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03291K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound-Ni(II) pincer compounds derived from phloroglucinol. Cytotoxic and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of POCOP and PCP Pincer Ligands: A Technical Guide for Researchers

An in-depth examination of the synthesis, electronic and steric properties, and catalytic applications of POCOP and PCP pincer ligands, providing researchers, scientists, and drug development professionals with a comprehensive resource for ligand selection and reaction optimization.

Pincer ligands, featuring a tridentate framework that binds to a metal center in a meridional fashion, have emerged as a privileged class of ligands in organometallic chemistry and catalysis. Their rigid coordination geometry imparts exceptional stability to the resulting metal complexes and allows for fine-tuning of the metal's electronic and steric environment. Among the diverse array of pincer architectures, the PCP (phosphine-carbon-phosphine) and this compound (phosphine-oxygen-carbon-oxygen-phosphine) systems are two of the most extensively studied and utilized scaffolds. This technical guide provides a detailed comparison of the key features of this compound and PCP pincer ligands, encompassing their synthesis, structural characteristics, electronic and steric effects, and applications in catalysis.

I. Structural Framework and Synthesis

The fundamental difference between PCP and this compound pincer ligands lies in the atom linking the phosphine arms to the central aryl backbone. In PCP ligands, this linker is a methylene group (-CH₂-), whereas in this compound ligands, it is an oxygen atom (-O-). This seemingly subtle distinction has profound implications for the ligand's electronic properties and the reactivity of its metal complexes.

Synthesis of PCP Pincer Ligands

The traditional synthesis of PCP ligands often involves a two-step process. The first step is an SN2 reaction of a secondary phosphine (HPR₂) with a bis(halomethyl)arene, such as 1,3-bis(bromomethyl)benzene, to form a bis(phosphonium) salt. Subsequent deprotonation of this salt yields the neutral PCP pincer ligand.[1] More recent advancements have led to the development of one-pot syntheses. For instance, the reaction of 1,3-bis(bromomethyl)benzene with various chlorophosphines in acetonitrile, followed by reduction with magnesium powder, provides a convenient route to PCP ligands.[1]

Synthesis of this compound Pincer Ligands

This compound pincer ligands are typically synthesized from resorcinol or its derivatives. The reaction of resorcinol with chlorophosphines in the presence of a base is a common method for the preparation of the free ligand.[2][3] A highly efficient, one-pot procedure for the direct synthesis of this compound-nickel complexes involves heating a mixture of a substituted resorcinol, a chlorophosphine, and nickel powder.[2] This method is atom-economical and avoids the isolation of the often air-sensitive free ligand.

II. Comparative Analysis of Key Features

The choice between a this compound and a PCP pincer ligand for a specific application is dictated by the desired electronic and steric properties of the resulting metal complex. The following sections and tables summarize the key differences between these two ligand systems.

Electronic Properties

The introduction of oxygen atoms in the this compound framework significantly influences the electronic properties of the ligand and, consequently, the coordinated metal center. The electronegative oxygen atoms act as inductive electron-withdrawing groups, leading to a more electron-deficient metal center in this compound complexes compared to their PCP analogues.[4] This is reflected in their electrochemical properties, with this compound complexes generally exhibiting more positive reduction potentials.

The greater donor character of the phosphine moieties in PCP ligands can lead to a more effective stabilization of certain transition states.[5] This difference in electronic character plays a crucial role in the catalytic activity of the respective metal complexes.

Steric Effects

The steric environment around the metal center can be readily tuned in both PCP and this compound ligands by varying the substituents on the phosphorus atoms (e.g., tert-butyl, isopropyl, phenyl).[6][7] The linker atom also contributes to the steric profile. The C-O bond in the this compound ligand is shorter than the C-C bond in the PCP ligand, which can influence the P-M-P bite angle and the overall geometry of the complex. The rigidity of the pincer backbone in both ligand types provides a well-defined coordination sphere, which is advantageous for controlling selectivity in catalytic reactions.[8]

III. Quantitative Data Summary

The following tables provide a comparative summary of key quantitative data for representative this compound and PCP pincer complexes, extracted from the literature. This data allows for a direct comparison of the structural and electronic properties of these two important classes of ligands.

| Ligand Type | Complex | P-M-P Angle (°) | M-C (Å) | M-P (Å) | 31P NMR (ppm) | Redox Potential (V vs. Fc/Fc+) | Reference |

| PCP | [NiCl(tBuPCP)] | 164.8 | 1.88 | 2.18 | 62.1 | -1.43 | [4] |

| This compound | [NiCl(tButhis compound)] | 165.7 | 1.87 | 2.16 | 178.2 | -1.18 | [4] |

| PCP | [PdCl(tBuPCP)] | 165.1 | 1.99 | 2.30 | 38.5 | N/A | [9] |

| This compound | [PdCl(tButhis compound)] | 167.2 | 1.97 | 2.26 | 139.4 | N/A | [9] |

Table 1: Comparison of Selected Bond Angles, Bond Lengths, and Spectroscopic Data for Ni(II) and Pd(II) Complexes of PCP and this compound Ligands.

| Ligand System | Metalation Reaction | Relative Rate |

| PCP vs. This compound | Nickelation of 1,3-(i-Pr₂PE)₂C₆H₄ (E = CH₂, O) | PCP > this compound |

| Aromatic vs. Aliphatic | Nickelation of 1,3-(i-Pr₂PO)₂C₆H₄ vs. 1,3-(i-Pr₂POCH₂)₂CH₂ | Aromatic > Aliphatic |

| Substituent Effect (this compound) | Nickelation of 1,3-(i-Pr₂PO)₂C₆H₃-4-R | OMe > H > COOMe |

Table 2: Relative Rates of C-H Metalation for the Formation of Pincer Complexes, Highlighting the Influence of Ligand Structure. [5]

IV. Catalytic Applications

Both PCP and this compound pincer complexes have demonstrated remarkable utility as catalysts in a wide range of organic transformations. The choice of ligand can significantly impact the catalyst's activity, selectivity, and stability.

PCP Pincer Complexes:

-

Cross-Coupling Reactions: Palladium-PCP complexes are highly effective catalysts for Suzuki, Heck, and Sonogashira cross-coupling reactions.[10]

-

Dehydrogenation of Alkanes: Iridium and rhodium complexes of PCP ligands are known to catalyze the dehydrogenation of alkanes to alkenes.

-

C-H Activation: The strong donor properties of PCP ligands facilitate C-H bond activation, a key step in many catalytic cycles.[11]

This compound Pincer Complexes:

-

CO₂ Reduction: Nickel-POCOP complexes have shown high activity in the catalytic hydroboration of carbon dioxide to methanol derivatives.[7]

-

Hydrosilylation: this compound-nickel hydride complexes are efficient catalysts for the hydrosilylation of aldehydes and ketones.[8]

-

Enhanced Stability and Reactivity: In some instances, this compound-based systems exhibit greater stability towards aerobic and thermal decomposition and can display enhanced reactivity compared to their PCP counterparts.[2][3]

V. Experimental Protocols

This section provides representative experimental protocols for the synthesis of PCP and this compound pincer ligands and their corresponding metal complexes, as detailed in the scientific literature.

Synthesis of 1,3-Bis(di-tert-butylphosphinomethyl)benzene (tBuPCP)H

Protocol adapted from Matoba et al. [12]

-

To a solution of 1,3-bis(bromomethyl)benzene (1.00 g, 3.79 mmol) in THF (20 mL) is added di-tert-butylphosphine (1.11 g, 7.58 mmol) at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

A solution of potassium tert-butoxide (0.85 g, 7.58 mmol) in THF (10 mL) is added dropwise to the reaction mixture at 0 °C.

-

The mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is extracted with hexane.

-

The hexane extracts are filtered through Celite, and the solvent is evaporated to afford the product as a colorless oil.

One-Pot Synthesis of (iPrthis compound)NiCl

Protocol adapted from Vabre et al. [2]

-

A mixture of resorcinol (110 mg, 1.0 mmol), diisopropylchlorophosphine (0.33 mL, 2.0 mmol), and nickel powder (59 mg, 1.0 mmol) in toluene (10 mL) is prepared in a Schlenk flask under an inert atmosphere.

-

The reaction mixture is heated to 100 °C and stirred for 18 hours.

-

The mixture is allowed to cool to room temperature, and the solid is collected by filtration.

-

The solid is washed with pentane and dried under vacuum to yield the (iPrthis compound)NiCl complex as a red solid.

VI. Diagrams

The following diagrams, generated using the DOT language, illustrate the fundamental structures of PCP and this compound pincer ligands and a logical workflow comparing their key features.

Caption: General structures of PCP and this compound pincer ligands.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Application of this compound Pincer Nickel Complexes to the Catalytic Hydroboration of Carbon Dioxide [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Palladium(ii) complexes supported by PBP and this compound pincer ligands: a comparison of their structure, properties and catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. applications-in-catalysis-and-organic-transformations-mediated-by-platinum-group-pcp-and-pnp-aromatic-based-pincer-complexes-recent-advances - Ask this paper | Bohrium [bohrium.com]

- 11. Solvothermal synthesis of cobalt PCP pincer complexes from [Co2(CO)8] - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Methodological & Application

Application Notes and Protocols for POCOP Catalyzed C-H Bond Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H bond activation is a powerful and increasingly indispensable tool in modern organic synthesis, particularly within the pharmaceutical industry. It offers a more atom-economical and environmentally benign approach to the construction of complex molecules by eliminating the need for pre-functionalized starting materials. Among the diverse array of catalytic systems developed for this purpose, those based on pincer-type ligands have shown exceptional promise. The POCOP pincer ligand, characterized by a central aryl ring flanked by two phosphinite groups connected via oxygen atoms, imparts high thermal stability and unique reactivity to the metal center. This allows for the selective activation and functionalization of otherwise inert C-H bonds, enabling the late-stage modification of complex drug-like molecules.

This document provides detailed application notes and protocols for the use of this compound-ligated transition metal complexes in catalytic C-H bond activation reactions, with a focus on methodologies relevant to drug discovery and development.

Quantitative Data Summary

The following table summarizes the performance of various this compound-pincer complexes in representative C-H activation reactions. This data is intended to provide a comparative overview to aid in the selection of the appropriate catalytic system for a given transformation.

| Catalyst Precursor | Reaction Type | Substrate | Product | Yield (%) | Turnover Number (TON) | Reference |

| (tButhis compound)Ir(H)2 | Aromatic C-H Borylation | Benzene | Phenylpinacolborane | >99 | >10,000 | --INVALID-LINK-- |

| (tButhis compound)Ir(H)2 | Aromatic C-H Borylation | 1,3,5-Trifluorobenzene | 3,5-Difluorophenylpinacolborane | >99 | - | --INVALID-LINK-- |

| (tButhis compound)Ir(H)2 | Aromatic C-H Borylation | 4,4'-di-tert-butylbiphenyl | Borylated Product | >99 | - | --INVALID-LINK-- |

| (iPrthis compound)Ni(NCS) | CO2 Hydroboration | Carbon Dioxide | CH3OBcat | 98 | 490 | --INVALID-LINK-- |

| (iPrthis compound)Ni(N3) | CO2 Hydroboration | Carbon Dioxide | CH3OBcat | >99 | 500 | --INVALID-LINK-- |

| (iPrthis compound)Ni(SH) | CO2 Hydroboration | Carbon Dioxide | CH3OBcat | >99 | 500 | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: High-Turnover Aromatic C-H Borylation Catalyzed by (tButhis compound)Ir(H)2

This protocol describes the iridium-catalyzed borylation of aromatic C-H bonds using pinacolborane (HBpin) and a this compound pincer complex as the catalyst precursor.[1][2] This reaction is highly efficient and tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of drug candidates.

Materials:

-

(tButhis compound)Ir(H)2 catalyst precursor

-

Aromatic substrate

-

Pinacolborane (HBpin)

-

Sacrificial olefin (e.g., 1-hexene or norbornene)

-

Anhydrous solvent (e.g., benzene, cyclohexane, or THF)

-

Inert atmosphere glovebox or Schlenk line

-

Standard glassware for organic synthesis

Procedure:

-

Catalyst Preparation: The (tButhis compound)Ir(H)2 catalyst precursor is prepared according to literature procedures. It is an air- and moisture-sensitive solid and should be handled under an inert atmosphere.

-

Reaction Setup: In a glovebox, a reaction vessel (e.g., a Schlenk tube or a vial with a Teflon-lined cap) is charged with the (tButhis compound)Ir(H)2 catalyst (0.01-1 mol%). The desired amount of the aromatic substrate is then added.

-

Solvent and Reagent Addition: The anhydrous solvent is added to dissolve the catalyst and substrate. Subsequently, the sacrificial olefin (typically 1-2 equivalents relative to HBpin) is added, followed by the pinacolborane (HBpin, 1.0-1.5 equivalents relative to the C-H bond to be borylated).

-

Reaction Conditions: The reaction vessel is sealed and removed from the glovebox. The mixture is then heated to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (1-24 hours). The progress of the reaction can be monitored by GC-MS or NMR spectroscopy.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired arylboronate ester.

Notes:

-

The sacrificial olefin is crucial for the catalytic cycle as it acts as a hydrogen acceptor, regenerating the active catalyst.[1][2]

-

The choice of solvent can influence the reaction rate and selectivity. Non-coordinating solvents like benzene or cyclohexane are generally preferred.

-

The reaction is sensitive to air and moisture, and all manipulations should be carried out under an inert atmosphere using anhydrous solvents.

Visualizations

Catalytic Cycle for this compound-Iridium Catalyzed C-H Borylation

Caption: Proposed catalytic cycle for this compound-Ir catalyzed C-H borylation.

General Experimental Workflow for this compound-Catalyzed C-H Activation

Caption: A generalized workflow for a typical this compound-catalyzed C-H activation experiment.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Using POCOP Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficiency and selectivity of this reaction are critically dependent on the catalyst system employed. POCOP pincer complexes, featuring a central metal atom (typically palladium or nickel) held in a rigid tridentate ligand framework, have emerged as highly effective catalysts for this transformation. The pincer ligand's architecture enhances catalyst stability, activity, and can offer unique reactivity profiles.

These application notes provide a detailed overview of the use of both palladium and nickel-based this compound catalysts in Suzuki-Miyaura coupling reactions, including comprehensive experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Palladium-POCOP Catalyzed Suzuki-Miyaura Coupling

Palladium-POCOP pincer complexes are highly efficient catalysts for the Suzuki-Miyaura coupling of a wide range of aryl halides, including challenging aryl chlorides, with various arylboronic acids. Their high stability and activity allow for low catalyst loadings and often mild reaction conditions.

Quantitative Data Summary

The following table summarizes the performance of a representative Palladium-POCOP catalyst in the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid.

| Entry | Aryl Chloride | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |